N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields This compound is characterized by its unique structure, which includes benzothiazole, oxazole, and carboxamide groups
Preparation Methods
The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzothiazole and oxazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include ethyl bromide, sodium ethoxide, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow synthesis and automated reactors.
Chemical Reactions Analysis
N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified versions of the original compound with altered functional groups.
Scientific Research Applications
N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein binding.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and context of use.
Comparison with Similar Compounds
When compared to other similar compounds, N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide: This compound shares the benzothiazole and ethoxyphenyl groups but differs in the oxazole and carboxamide functionalities.
N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide: This compound is similar but has a methoxy group instead of an ethoxy group on the phenyl ring.
Properties
Molecular Formula |
C21H19N3O4S |
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Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C21H19N3O4S/c1-3-26-14-7-5-13(6-8-14)18-12-17(24-28-18)20(25)23-21-22-16-10-9-15(27-4-2)11-19(16)29-21/h5-12H,3-4H2,1-2H3,(H,22,23,25) |
InChI Key |
XICFDIXAINEUQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NC4=C(S3)C=C(C=C4)OCC |
Origin of Product |
United States |
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